An In-depth Technical Guide to 2-Naphthaleneethanol: Physicochemical Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to 2-Naphthaleneethanol: Physicochemical Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthaleneethanol, a derivative of naphthalene, is a chemical compound of interest in various scientific disciplines, including organic synthesis and toxicology. Its aromatic naphthalene core and reactive hydroxyl group make it a versatile molecule for chemical modifications and a subject of study in metabolic pathways. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Naphthaleneethanol, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological relevance.
Physicochemical Properties
The fundamental physical and chemical characteristics of 2-Naphthaleneethanol are summarized below, providing essential data for its handling, characterization, and application in research and development.
Table 1: Physical and Chemical Properties of 2-Naphthaleneethanol
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂O | [1] |
| Molecular Weight | 172.22 g/mol | [1][2] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 66-68 °C | [1] |
| Boiling Point | 180-184 °C at 15 mmHg | [1] |
| Solubility | Soluble in toluene. | [1] |
| CAS Number | 1485-07-0 | [1] |
| InChI Key | VCZANYLMPFRUHG-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C2C=C(C=CC2=C1)CCO | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of 2-Naphthaleneethanol. Key spectral data are summarized in the following tables.
Table 2: ¹H NMR Spectral Data of 2-Naphthaleneethanol (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.75 | m | 3H | Ar-H |
| 7.52 - 7.42 | m | 3H | Ar-H |
| 3.88 | t | 2H | -CH₂-OH |
| 3.05 | t | 2H | Ar-CH₂- |
| 1.65 | br s | 1H | -OH |
Table 3: ¹³C NMR Spectral Data of 2-Naphthaleneethanol (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 136.2 | Ar-C |
| 133.7 | Ar-C |
| 132.2 | Ar-C |
| 128.3 | Ar-CH |
| 127.8 | Ar-CH |
| 127.6 | Ar-CH |
| 127.4 | Ar-CH |
| 126.1 | Ar-CH |
| 125.6 | Ar-CH |
| 125.4 | Ar-CH |
| 63.5 | -CH₂-OH |
| 39.2 | Ar-CH₂- |
Table 4: Key IR Absorption Bands of 2-Naphthaleneethanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3100 | Strong, Broad | O-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1601, 1508 | Medium | Aromatic C=C stretch |
| 1050 | Strong | C-O stretch |
Table 5: Major Mass Spectrometry Fragments of 2-Naphthaleneethanol (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 172 | 35 | [M]⁺ |
| 141 | 100 | [M - CH₂OH]⁺ |
| 115 | 20 | [C₉H₇]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 2-Naphthaleneethanol are provided below. These protocols are intended to serve as a guide for laboratory practice.
Synthesis of 2-Naphthaleneethanol by Reduction of 2-Naphthaldehyde
This protocol describes a common method for the synthesis of 2-Naphthaleneethanol via the reduction of 2-naphthaldehyde.
Materials:
-
2-Naphthaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-naphthaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.1 eq) to the solution in portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Naphthaleneethanol.
Purification by Column Chromatography
Materials:
-
Crude 2-Naphthaleneethanol
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude 2-Naphthaleneethanol in a minimal amount of dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 2-Naphthaleneethanol.
Analytical Methods
Sample Preparation:
-
Dissolve 5-10 mg of 2-Naphthaleneethanol in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: Standard proton acquisition
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 seconds
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled carbon acquisition
-
Number of Scans: 512-1024
-
Relaxation Delay: 2-5 seconds
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid 2-Naphthaleneethanol directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: FTIR spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of 2-Naphthaleneethanol in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-500
Biological Significance and Metabolic Pathway
While 2-Naphthaleneethanol itself has not been extensively studied for direct pharmacological activity, it plays a significant role as a metabolite in the bioactivation of 2-methylnaphthalene, a component of polycyclic aromatic hydrocarbons (PAHs).[3] The metabolic conversion of 2-methylnaphthalene to reactive intermediates is a critical process in understanding its toxicity.
The metabolic pathway involves the initial hydroxylation of 2-methylnaphthalene by cytochrome P450 enzymes to form 2-naphthalenemethanol.[3] This intermediate can then undergo further metabolism, such as sulfation, to form a reactive electrophile that can covalently bind to cellular macromolecules like proteins, leading to cellular damage and toxicity.[3]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties, synthetic and analytical protocols, and biological relevance of 2-Naphthaleneethanol. The data and methodologies presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. While its direct biological activities may be limited, its role as a key metabolite in the toxicology of 2-methylnaphthalene underscores its importance in environmental and health sciences. Further research may yet uncover novel applications and biological interactions of this versatile naphthalene derivative.
